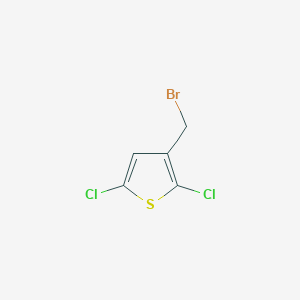

3-(Bromomethyl)-2,5-dichlorothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2,5-dichlorothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCJBLZAQDLWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CBr)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634031 | |

| Record name | 3-(Bromomethyl)-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63826-68-6 | |

| Record name | 3-(Bromomethyl)-2,5-dichlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-(Bromomethyl)-2,5-Dichlorothiophene

The following technical guide provides an in-depth analysis of 3-(Bromomethyl)-2,5-dichlorothiophene, structured for researchers and drug development professionals.

Chemical Scaffold Analysis & Synthetic Utility

Executive Summary

3-(Bromomethyl)-2,5-dichlorothiophene (CAS: 60404-18-4) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and advanced organic materials. Distinguished by its electrophilic "warhead" (the bromomethyl group) and a lipophilic, electron-rich thiophene core blocked at the 2 and 5 positions, this compound serves as a critical scaffold for introducing the (2,5-dichlorothiophen-3-yl)methyl moiety into drug candidates.

This guide details the compound's physicochemical properties, with a specific focus on its complex molecular weight profile due to halogen isotopology, followed by validated synthetic protocols and reactivity patterns.[1]

Physicochemical Profile & Molecular Weight Analysis

For researchers using Mass Spectrometry (MS) in metabolomics or impurity profiling, understanding the isotopic signature of this compound is more critical than the average molecular weight.[1]

Molecular Weight Data

| Parameter | Value | Notes |

| Molecular Formula | C₅H₃BrCl₂S | |

| Average Molecular Weight | 245.94 g/mol | Used for stoichiometry and gravimetric preparation. |

| Monoisotopic Mass | 243.8516 Da | Based on ⁷⁹Br, ³⁵Cl, ³²S.[1] The primary peak in High-Res MS.[1] |

| Physical State | Low-melting solid or oil | Dependent on purity; typically crystallizes upon cooling.[1] |

| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic; reacts slowly with water (hydrolysis). |

Isotopic Signature (MS Fingerprint)

The presence of one Bromine (Br) and two Chlorines (Cl) creates a distinct "quartet-like" isotopic pattern that serves as a diagnostic fingerprint in LC-MS analysis.

Theoretical Intensity Distribution (Relative to Base Peak):

-

M (244 Da): Contains ⁷⁹Br, ³⁵Cl, ³⁵Cl.[1]

-

M+2 (246 Da): High intensity. Contributions from [⁸¹Br, ³⁵Cl, ³⁵Cl] and [⁷⁹Br, ³⁵Cl, ³⁷Cl].

-

M+4 (248 Da): Moderate intensity.[1] Contributions from [⁸¹Br, ³⁵Cl, ³⁷Cl] and [⁷⁹Br, ³⁷Cl, ³⁷Cl].

-

M+6 (250 Da): Low intensity. Contains [⁸¹Br, ³⁷Cl, ³⁷Cl].

Analyst Note: In drug metabolism studies (DMPK), this M, M+2, M+4 pattern allows for easy identification of metabolites retaining the thiophene core, even in complex biological matrices.

Synthetic Pathways

Two primary routes exist for the synthesis of 3-(Bromomethyl)-2,5-dichlorothiophene. The Reduction-Bromination Route is preferred for high-purity pharmaceutical applications to avoid over-bromination byproducts common in radical pathways.

Route A: Reduction-Bromination (High Purity)

This method converts the commercially available carboxylic acid to the alcohol, followed by conversion to the alkyl bromide.[1]

Step 1: Reduction

-

Precursor: 2,5-Dichlorothiophene-3-carboxylic acid.

-

Reagent: Borane-THF complex (B₂H₆·THF).

-

Intermediate: (2,5-Dichloro-thiophen-3-yl)-methanol.[3]

Step 2: Bromination (Appel-type or PBr₃)

-

Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃.[1]

-

Solvent: Dichloromethane (DCM) or Toluene.[1]

-

Mechanism: Sₙ2 displacement of the activated hydroxyl group.[1]

Route B: Radical Bromination (Industrial/Scale-up)

-

Precursor: 2,5-Dichloro-3-methylthiophene.

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst).[4]

-

Solvent: CCl₄ or Benzotrifluoride (reflux).[1]

-

Risk: High probability of gem-dibromination (forming the dibromomethyl impurity), requiring difficult chromatographic separation.

Synthesis Workflow Diagram

Figure 1: Comparison of Synthetic Routes. The Reduction-Bromination pathway (top) offers higher specificity compared to Radical Bromination (bottom).

Reactivity & Applications in Drug Discovery

The bromomethyl group at position 3 is a potent electrophile, susceptible to Sₙ2 attack by nucleophiles.[1][4] The chlorine atoms at positions 2 and 5 block the alpha-positions of the thiophene ring, preventing metabolic oxidation (ring opening) and increasing the metabolic stability of the final drug candidate.[1]

Key Transformations (Sₙ2)

-

Amination: Reaction with primary/secondary amines to form thenylamines .[1]

-

Application: Calcium channel blockers, antihistamines.[1]

-

-

Etherification: Reaction with phenols or alkoxides.[1]

-

Application: Agrofungicides, selective estrogen receptor modulators (SERMs).[1]

-

-

Thioetherification: Reaction with thiols (R-SH).[1]

-

Application: Bioisosteres for benzyl-thioethers.[1]

-

Handling & Stability[1]

-

Lachrymator: Like most benzylic/thenylic halides, this compound is a potent lachrymator (tear gas effect).[1] Handle strictly in a fume hood.

-

Hydrolysis Sensitivity: The C-Br bond is labile.[1] Exposure to atmospheric moisture can slowly hydrolyze the compound back to the alcohol and HBr.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

Reactivity Logic Map

Figure 2: Divergent Synthesis Applications. The electrophilic bromomethyl group allows for rapid diversification of the scaffold.[1]

References

-

BenchChem. (2025).[1][4] Synthesis routes of 2,5-Dichlorothiophene-3-carboxylic acid and derivatives. Retrieved from

-

Thermo Scientific Chemicals. (2024).[1] 3-Bromo-2,5-dichlorothiophene Product Specifications and CAS Data. Retrieved from

-

National Institutes of Health (NIH). (2024).[1] Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling. Retrieved from

-

Sigma-Aldrich. (2024).[1][5] 3-(Bromomethyl)thiophene derivatives: Safety and Handling. Retrieved from

-

University of Alabama at Birmingham. (2011). Isotopes and mass spectrometry: Halogen patterns.[1] Retrieved from

Sources

Technical Guide: Synthesis of 3-(Bromomethyl)-2,5-dichlorothiophene

This guide details the synthesis of 3-(Bromomethyl)-2,5-dichlorothiophene (CAS: 40032-81-3), a critical halogenated heterocyclic intermediate used in the development of agrochemicals and pharmaceuticals.

The following protocols prioritize high-purity isolation (Pathway A) and process scalability (Pathway B).

Executive Summary

-

Target Molecule: 3-(Bromomethyl)-2,5-dichlorothiophene[1]

-

CAS Number: 40032-81-3[1]

-

Molecular Formula: C₅H₃BrCl₂S[1]

-

Primary Application: Electrophilic alkylating agent for introducing the 2,5-dichlorothienyl moiety; key intermediate in the synthesis of sulfonamide diuretics and fungicidal agents.[1]

-

Safety Critical: This compound is a potent lachrymator and vesicant.[1] All manipulations must occur within a certified fume hood.

Part 1: Retrosynthetic Analysis & Pathway Selection[1]

The synthesis is approached via two distinct strategies depending on the starting material availability and scale requirements.[1]

Strategic Logic[1]

-

Pathway A (Carboxylic Acid Route): Utilizes 2,5-dichlorothiophene-3-carboxylic acid .[1] This route is preferred for laboratory-scale synthesis where purity is paramount.[1] It avoids the formation of difficult-to-separate poly-brominated side products common in radical reactions.

-

Pathway B (Radical Bromination): Utilizes 2,5-dichloro-3-methylthiophene .[1] This is the atom-economical industrial route . It relies on the blocking of the reactive C2 and C5 positions with chlorine to force radical bromination to the C3-methyl group.

Figure 1: Retrosynthetic disconnection showing the two primary access routes.[1]

Part 2: Detailed Experimental Protocols

Pathway A: The Carboxylic Acid Reduction Route (High Purity)

Best for: Lab scale (<100g), high purity requirements.[1] Mechanism: Selective reduction of carboxylic acid followed by nucleophilic substitution.[1]

Step 1: Reduction to (2,5-Dichlorothiophen-3-yl)methanol[1]

-

Reagents: 2,5-Dichlorothiophene-3-carboxylic acid (CAS 36157-41-2), Borane-THF complex (1.0 M).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol:

-

Charge an oven-dried flask with 2,5-dichlorothiophene-3-carboxylic acid (1.0 equiv) under an argon atmosphere.

-

Add anhydrous THF (approx. 3-4 mL per mmol of substrate).[1]

-

Cool the solution to 0°C in an ice bath.

-

Add Borane-THF complex (4.0 equiv) dropwise via a pressure-equalizing addition funnel.[1] Caution: Gas evolution (H₂).

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Cool to 0°C and carefully add dilute HCl (1M) dropwise until gas evolution ceases. Stir for 1 hour to break boron complexes.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted acid) and brine.[1]

-

Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the alcohol intermediate.

Step 2: Bromination to 3-(Bromomethyl)-2,5-dichlorothiophene[1]

Protocol:

-

Dissolve the crude (2,5-dichlorothiophen-3-yl)methanol (1.0 equiv) in anhydrous DCM (5 mL per mmol).

-

Cool the solution to 0°C.

-

Add PBr₃ (1.3 equiv) dropwise via syringe.[1] Maintain temperature <5°C.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1–2 hours.

-

Quench: Pour the mixture carefully into ice water.

-

Workup: Separate the organic layer.[1][2] Extract the aqueous layer with DCM.[1] Combined organics are washed with saturated NaHCO₃ (to neutralize acid) and brine.[1]

-

Dry over MgSO₄ and concentrate.

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation.[1]

Pathway B: The Wohl-Ziegler Radical Bromination (Scalable)

Best for: Larger scale (>100g), industrial process.[1] Mechanism: Free-radical substitution at the benzylic (thenylic) position.[1] The chlorine atoms at C2 and C5 block nuclear bromination, forcing reaction at the methyl group.

-

Precursor: 2,5-Dichloro-3-methylthiophene (CAS 17249-90-0).[1][3]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.[1]

-

Solvent: Carbon Tetrachloride (CCl₄) [Traditional] or n-Heptane/Chlorobenzene [Modern Green Alternatives].[1]

Protocol:

-

Dissolve 2,5-dichloro-3-methylthiophene (1.0 equiv) in the chosen solvent (e.g., n-Heptane, 10 mL/g).[1]

-

Add NBS (1.05 equiv).[1] Note: Recrystallize NBS prior to use to remove free bromine which can cause side reactions.[1]

-

Add radical initiator AIBN (0.05 equiv).[1]

-

Heat the mixture to reflux (approx. 80–100°C depending on solvent).

-

Monitor: The reaction is complete when the denser NBS solid is converted to the lighter succinimide which floats to the surface (typically 2–4 hours).[1]

-

Workup: Cool the mixture to 0°C to precipitate succinimide completely.

-

Filter off the succinimide solid.[1]

-

Concentrate the filtrate under reduced pressure.

-

Purification: The residue is typically sufficiently pure.[1] If not, vacuum distillation is the preferred method for this volatile lachrymator.

Part 3: Critical Data & Safety

Technical Specifications

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Darkens upon storage (decomposition) |

| Boiling Point | ~75–78°C at 1 mmHg | Extrapolated from analogous thenyl bromides |

| Density | ~1.8 g/mL | Estimated |

| Stability | Moisture Sensitive | Hydrolyzes to alcohol; store over activated molecular sieves |

| Storage | 2–8°C, Inert Atmosphere | Argon/Nitrogen blanket essential |

Safety & Handling (Lachrymator Protocol)

-

Lachrymator: This compound causes severe eye and respiratory irritation.[1]

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or ethanolamine in the hood to neutralize spills and rinse glassware.[1]

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield (Pathway B) | Old NBS / Wet Solvent | Recrystallize NBS from water; dry solvent over sieves.[1] |

| Ring Bromination | Lack of Radical Initiation | Ensure AIBN is fresh; ensure vigorous reflux; use light source (hv) if needed. |

| Product Decomposition | Acidic Impurities | Wash product with NaHCO₃; store with a trace of stabilizer (e.g., silver wool or K₂CO₃).[1] |

References

-

BenchChem. Synthesis routes of 2,5-Dichlorothiophene-3-carboxylic acid. (Accessed 2026).[1] Link[1]

-

Garg, N. K., et al. Methods for the Synthesis of Heteroatom Containing Polycyclic Aromatic Hydrocarbons. US Patent Application US2021/0323987.[1][4] Link

-

Campaigne, E., & Tullar, B. F. 3-Thenyl Bromide.[1] Organic Syntheses, Coll. Vol. 4, p.921 (1963).[1] (Describes the foundational Wohl-Ziegler protocol for methylthiophenes). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10932747, 3-(Bromomethyl)-2-chlorothiophene. (Used for property extrapolation).[1] Link[1]

-

Sigma-Aldrich. Product Specification: 3-(Bromomethyl)-2-chlorothiophene.[1] Link

Sources

1H NMR spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene

Technical Whitepaper: Structural Elucidation and Quality Control of 3-(Bromomethyl)-2,5-dichlorothiophene via 1H NMR

Executive Summary

This guide details the 1H NMR characterization of 3-(Bromomethyl)-2,5-dichlorothiophene , a critical halogenated heteroaromatic intermediate used in the synthesis of functionalized thiophene polymers and pharmaceutical scaffolds. Due to the high reactivity of the benzylic-like alkyl bromide and the electronic influence of the chlorine substituents, accurate spectral interpretation is essential for validating structural integrity and assessing purity. This document provides a self-validating protocol for researchers to confirm identity and detect common degradation pathways.

Part 1: Chemical Context & Structural Logic

The is defined by its high symmetry and the specific electronic effects of its substituents. To interpret the spectrum correctly, one must understand the shielding/deshielding environment:

-

The Thiophene Core: The aromatic ring current deshields protons, but less so than benzene.

-

2,5-Dichloro Substitution:

-

Inductive Effect (-I): The electronegative chlorine atoms withdraw electron density, generally deshielding the ring.

-

Resonance Effect (+M): Lone pairs on chlorine can donate into the ring, potentially shielding ortho/para positions.

-

Result: The remaining aromatic proton (H4) resides in a unique electronic "tug-of-war," typically appearing near 7.0 ppm.

-

-

3-Bromomethyl Group: The bromine atom is electronegative, significantly deshielding the methylene protons (-CH2-), pushing them downfield to the 4.3–4.5 ppm range.

Part 2: Theoretical Prediction & Assignment

The molecule possesses only two distinct proton environments, resulting in a simple yet diagnostic spectrum.

Table 1: 1H NMR Assignment (CDCl3, 400 MHz)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| A | 4.30 – 4.50 | Singlet (s)* | 2H | -CH₂Br | Methylene protons deshielded by Br and aromatic ring. |

| B | 6.90 – 7.10 | Singlet (s) | 1H | Ar-H (C4) | Sole aromatic proton. |

| C | 7.26 | Singlet | - | CHCl3 | Residual solvent peak (Reference). |

*Note: While theoretically a singlet, the methylene peak may exhibit minute broadening or unresolved fine splitting (< 1 Hz) due to long-range coupling (

Detailed Signal Analysis

-

The Methylene "Warhead" (Signal A): This is the critical quality attribute. A sharp singlet at ~4.4 ppm confirms the integrity of the alkyl bromide. If this peak appears as a doublet or shifts significantly upfield, it indicates hydrolysis (formation of alcohol).

-

The Aromatic Anchor (Signal B): Located at position 4, this proton is flanked by the 5-chloro and 3-bromomethyl groups. Its integration serves as the internal normalizer. A 2:1 ratio between Signal A and Signal B is the primary "Self-Validating" check for this compound.

Part 3: Experimental Protocol

Objective: Obtain a high-resolution spectrum without inducing degradation of the labile alkyl bromide.

Step-by-Step Methodology

-

Solvent Selection:

-

Primary: Chloroform-d (CDCl3) with 0.03% TMS.

-

Constraint: Ensure CDCl3 is acid-free . The alkyl bromide is sensitive to acid-catalyzed hydrolysis or polymerization.

-

Pro-Tip: If the solvent is old, pass it through a small plug of basic alumina or K2CO3 before use to neutralize HCl traces.

-

-

Sample Preparation:

-

Weigh 10–15 mg of the compound into a clean vial.

-

Add 0.6 mL of CDCl3.

-

Do not sonicate vigorously, as heat can accelerate degradation. Invert gently to dissolve.

-

Filter through a glass wool plug directly into the NMR tube to remove any insoluble polymers.

-

-

Acquisition Parameters (Standard 400 MHz):

-

Pulse Angle: 30° (allows faster relaxation).

-

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for protons without long T1).

-

Scans (NS): 16 (sufficient due to high concentration and low molecular weight).

-

Spectral Width: -2 to 14 ppm.

-

Part 4: Data Interpretation & Impurity Profiling

The purity of 3-(Bromomethyl)-2,5-dichlorothiophene is often compromised by specific side reactions. Use the table below to identify "Ghost Peaks."

Table 2: Common Impurity Signatures

| Impurity | Diagnostic Signal (ppm) | Origin |

| 2,5-Dichloro-3-methylthiophene | 2.20 (s, 3H) | Unreacted starting material. |

| 3-(Hydroxymethyl)-2,5-dichlorothiophene | 4.60 – 4.70 (s, 2H) | Hydrolysis (reaction with moisture). |

| Dimer (1,2-bis-thiophene ethane) | 3.0 – 3.2 (s, 4H) | Wurtz-type coupling or polymerization. |

| Aldehyde Derivative | 9.8 – 10.0 (s, 1H) | Oxidation of the benzylic position. |

Purity Calculation Formula

Part 5: Visualization of Workflows

Diagram 1: Structural Assignment Logic

This flowchart illustrates the decision matrix for assigning signals and validating the structure based on the 2:1 integration rule.

Caption: Logical workflow for validating the structure of 3-(Bromomethyl)-2,5-dichlorothiophene via 1H NMR integration analysis.

Diagram 2: Impurity & Degradation Pathways

This diagram maps the chemical origins of common impurities detectable by NMR.

Caption: Map of degradation pathways showing diagnostic NMR shifts for common impurities (Hydrolysis and Dimerization).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift prediction rules).

-

Campaigne, E., & Tullar, B. F. (1953). "3-Thenyl Bromide".[2][6][9] Organic Syntheses, 33, 96. Link (Foundational synthesis and properties of bromomethylthiophenes).

-

BenchChem Technical Support. (2025). "Decoding the 1H NMR Signal of Bromomethyl Protons". BenchChem.[10] Link (Comparative analysis of benzylic bromide shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". Link (General reference for thiophene derivative spectra).

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. rsc.org [rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. isca.in [isca.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-(Bromomethyl)thiophene | C5H5BrS | CID 520703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 3-(Bromomethyl)-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene. As a key intermediate in the synthesis of various pharmaceutical and materials science compounds, a thorough understanding of its structural characterization is paramount. This document offers a detailed theoretical framework for predicting the ¹³C NMR chemical shifts based on established substituent effects on the thiophene ring. Furthermore, it presents a validated experimental protocol for acquiring high-quality ¹³C NMR data and a systematic approach to spectral interpretation and signal assignment. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis and characterization of thiophene-based molecules.

Introduction: The Significance of 3-(Bromomethyl)-2,5-dichlorothiophene

3-(Bromomethyl)-2,5-dichlorothiophene is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and materials science. The thiophene scaffold is a well-recognized privileged structure in drug discovery, appearing in numerous approved drugs. The specific substitution pattern of this compound, featuring two chloro atoms and a reactive bromomethyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. Accurate and unambiguous structural elucidation is the foundation of any chemical research and development program. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule.

This guide will delve into the intricacies of the ¹³C NMR spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene, providing a deep understanding of the factors that govern the chemical shifts of each carbon atom. By combining theoretical predictions with practical experimental considerations, this document aims to empower researchers to confidently identify and characterize this important synthetic intermediate.

Theoretical Prediction of ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts in substituted aromatic and heteroaromatic systems can be effectively achieved by applying the principle of additivity of substituent chemical shifts (SCS).[1] This approach starts with the known chemical shifts of the parent heterocycle, in this case, thiophene, and then incorporates the incremental shifts caused by each substituent at each position on the ring.

Base Chemical Shifts of the Thiophene Ring

The foundational values for our prediction are the ¹³C NMR chemical shifts of unsubstituted thiophene. In a deuterated chloroform (CDCl₃) solvent, these are approximately:

-

C2/C5: ~125.6 ppm

-

C3/C4: ~127.4 ppm

These values serve as our starting point for calculating the shifts in the substituted derivative.

Substituent Chemical Shift (SCS) Effects

The introduction of chloro and bromomethyl substituents significantly alters the electronic environment of the thiophene ring, leading to predictable shifts in the ¹³C NMR spectrum. The effect of each substituent on each carbon atom (α, β, γ, etc., relative to the point of attachment) has been empirically determined and can be used to predict the final chemical shifts.

A key principle in interpreting the ¹³C NMR of substituted aromatics is that the substituent effects are, to a good approximation, additive.[1] This means we can calculate the expected chemical shift of each carbon in 3-(Bromomethyl)-2,5-dichlorothiophene by summing the SCS contributions of each substituent.

Table 1: Estimated Substituent Chemical Shift (SCS) Increments (in ppm) for Chloro and Methyl Groups on a Thiophene Ring

| Substituent | Position | ΔδC2 | ΔδC3 | ΔδC4 | ΔδC5 |

| 2-Chloro | α | +3.8 | +1.9 | -0.1 | +0.4 |

| 5-Chloro | α | +0.4 | -0.1 | +1.9 | +3.8 |

| 3-Methyl * | β | +1.7 | +9.9 | -0.6 | -0.1 |

Predicted ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-2,5-dichlorothiophene

By applying the principle of additivity, we can estimate the chemical shifts for each carbon atom in the target molecule. The calculation for each carbon is as follows:

-

δ(C) = δ(Thiophene) + Σ Δδ(Substituent)

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Bromomethyl)-2,5-dichlorothiophene

| Carbon | Base Shift (Thiophene) | Δδ (2-Cl) | Δδ (5-Cl) | Δδ (3-CH₂Br approx. as CH₃) | Predicted Shift (ppm) |

| C2 | 125.6 | +3.8 | +0.4 | +1.7 | ~131.5 |

| C3 | 127.4 | +1.9 | -0.1 | +9.9 | ~139.1 |

| C4 | 127.4 | -0.1 | +1.9 | -0.6 | ~128.6 |

| C5 | 125.6 | +0.4 | +3.8 | -0.1 | ~129.7 |

| CH₂Br | - | - | - | - | ~30-35 |

It is important to note that the additivity rule may not be perfectly accurate for polysubstituted rings due to potential interactions between substituents. However, it provides a very useful and generally reliable initial assignment.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene, the following experimental procedure is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It is a relatively non-polar solvent that provides good solubility and has a well-defined solvent signal at approximately 77.16 ppm which can be used as a reference.

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. A small amount can be added to the sample, or the residual solvent peak can be used as a secondary reference.

NMR Spectrometer Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400-500 MHz).

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program).

-

Spectral Width: 0 to 200 ppm. This range will encompass all expected carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which can have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Temperature: Standard probe temperature (e.g., 298 K).

Spectral Analysis and Peak Assignment

A representative ¹³C NMR spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene will exhibit five distinct signals: four for the thiophene ring carbons and one for the bromomethyl carbon.

Assignment Strategy

-

Bromomethyl Carbon (CH₂Br): This will be the most upfield signal in the spectrum, typically appearing in the range of 30-35 ppm. Its chemical shift is influenced by the electronegative bromine atom.

-

Thiophene Ring Carbons: The four signals for the thiophene ring carbons will appear in the aromatic region of the spectrum, generally between 120 and 145 ppm.

-

Quaternary Carbons (C2, C3, C5): These carbons, being directly attached to substituents other than hydrogen, will typically show lower intensity signals compared to the protonated carbon.

-

Protonated Carbon (C4): This carbon will likely have the highest intensity among the ring carbons due to the Nuclear Overhauser Effect (NOE) from the attached proton during broadband decoupling.

-

Chemical Shift Trends:

-

C3: Being attached to the bromomethyl group, this carbon is expected to be the most deshielded of the ring carbons and will appear at the lowest field (highest ppm value).

-

C2 and C5: These carbons are directly attached to electronegative chlorine atoms, which will cause them to be significantly deshielded and appear at a lower field than C4. Their relative positions can be assigned based on the more detailed SCS calculations.

-

C4: This is the only protonated carbon on the ring and is expected to be the most shielded of the ring carbons, appearing at the most upfield position in the aromatic region.

-

-

Troubleshooting and Advanced Techniques

-

Low Signal-to-Noise: If the signal-to-noise ratio is poor, increase the number of scans or the sample concentration.

-

Ambiguous Assignments: For definitive assignment of the quaternary carbons, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. An HSQC spectrum will correlate the C4 carbon to its attached proton, while an HMBC spectrum will show correlations between protons and carbons that are 2-3 bonds away, allowing for the unambiguous assignment of the C2, C3, and C5 carbons based on their correlations with the C4-H and CH₂Br protons.

-

Solvent Effects: While CDCl₃ is a standard choice, running the spectrum in a different solvent (e.g., acetone-d₆ or DMSO-d₆) can sometimes help to resolve overlapping signals.

Conclusion

The ¹³C NMR spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene provides a wealth of structural information that is critical for its unambiguous identification and for quality control in its synthetic applications. By understanding the fundamental principles of substituent effects on the thiophene ring, researchers can confidently predict, interpret, and assign the signals in the ¹³C NMR spectrum. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for obtaining and interpreting high-quality data, thereby facilitating the efficient and accurate characterization of this important chemical entity.

References

-

Stenutz, R. NMR chemical shift prediction of thiophenes. [Link]

-

Noto, R., et al. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, 1988, 887-892. [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 49(6), 1976, 1531-1533. [Link]

-

SpectraBase. Thiophene, 2-(2-butenyl)-, (E)- - Optional[13C NMR] - Chemical Shifts. [Link]

-

García, J. I., et al. Coefficients of the contribution of substituents to the 13 C chemical shifts. Magnetic Resonance in Chemistry, 28(7), 1990, 629-633. [Link]

-

Srinivasan, C., et al. 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(1-2), 1987, 39-44. [Link]

-

Thankappan, H., Burke, C., & Glennon, B. Supplementary Information for: Indium chloride catalysed benzyl bromination using continuous flow technology. The Royal Society of Chemistry, 2021. [Link]

-

SpectraBase. Benzylbromide. [Link]

-

ResearchGate. NMR 13 C spectra of 3OT product in the chemical shift range of (a)... [Link]

-

Unknown. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

University of Victoria. 3,4-dibromothiophene in CDC13. [Link]

-

PubChem. 3-Methylthiophene. [Link]

-

LookChem. 3,4-Dibromothiophene 3141-26-2 wiki. [Link]

-

Kyushu University Library. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. [Link]

-

University of Victoria. 3,4-dibromothiophene in CDC13. [Link]

-

Unknown. C NMR Chemical Shifts (δ, ppm). [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a cornerstone analytical technique for the structural elucidation and quality control of organic molecules. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene, a substituted thiophene of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this document presents a detailed interpretation based on characteristic group frequencies, data from related structures, and theoretical predictions. It outlines the experimental considerations for acquiring a high-quality spectrum and provides a systematic breakdown of the vibrational modes expected for this molecule. This guide is intended to serve as a practical reference for researchers working with this and structurally similar halogenated thiophene derivatives.

Introduction: The Significance of Vibrational Spectroscopy for Substituted Thiophenes

Thiophene and its derivatives are a class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and organic electronic materials. The substitution pattern on the thiophene ring dictates the molecule's chemical reactivity, biological activity, and physical properties. 3-(Bromomethyl)-2,5-dichlorothiophene is a versatile synthetic intermediate, combining the reactivity of a bromomethyl group with the electronic and steric influences of two chlorine atoms on the thiophene ring.

The precise structural confirmation of such molecules is paramount. Infrared spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1][2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency range, allowing for the identification of these groups and, by extension, the confirmation of the molecular structure. For 3-(Bromomethyl)-2,5-dichlorothiophene, IR spectroscopy is crucial for verifying the presence of the thiophene ring, the bromomethyl substituent, and the chloro-substituents, as well as confirming the overall substitution pattern.

This guide will first detail the recommended experimental protocols for obtaining an IR spectrum of a solid or liquid sample like 3-(Bromomethyl)-2,5-dichlorothiophene. It will then delve into a detailed analysis of the expected vibrational modes, correlating specific spectral features to the distinct structural components of the molecule.

Experimental Protocol for Acquiring the FTIR Spectrum

The quality and reproducibility of an FTIR spectrum are highly dependent on the chosen sampling technique and sample preparation.[3] For a compound like 3-(Bromomethyl)-2,5-dichlorothiophene, which may be a liquid or a low-melting solid at room temperature, several methods are applicable.

Recommended Sampling Technique: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for most solid and liquid samples due to its minimal sample preparation, non-destructive nature, and high reproducibility.[3][4][5]

Methodology:

-

Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO2 and water vapor).

-

Sample Application: Place a small amount of the 3-(Bromomethyl)-2,5-dichlorothiophene sample directly onto the ATR crystal. For a liquid, one or two drops are sufficient; for a solid, a few milligrams are adequate.[6]

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a spectral resolution of 4 cm⁻¹.

Alternative Sampling Technique: KBr Pellet (for solid samples)

If the sample is a stable solid, the Potassium Bromide (KBr) pellet method can be used. This technique involves dispersing the sample in a dry KBr matrix.

Methodology:

-

Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and thoroughly mix with the sample.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded for background correction.[4][7]

Experimental Workflow Diagram

Caption: Workflow for FTIR Spectrum Acquisition and Analysis.

Detailed Analysis of the IR Spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene

The infrared spectrum of an organic molecule can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The following is a detailed breakdown of the expected absorption bands for 3-(Bromomethyl)-2,5-dichlorothiophene.

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by stretching vibrations of specific functional groups.

-

C-H Stretching Vibrations (3100-2800 cm⁻¹)

-

Aromatic C-H Stretch (Thiophene Ring): The C-H bond on the thiophene ring (at position 4) is expected to show a weak to medium absorption band around 3100 cm⁻¹. Substituted thiophenes typically exhibit a band in the 3120-3050 cm⁻¹ range.[6]

-

Aliphatic C-H Stretches (Bromomethyl Group): The CH₂ group will exhibit symmetric and asymmetric stretching vibrations. These typically appear as medium to strong bands in the 2960-2850 cm⁻¹ range. For a bromomethyl group specifically, these absorptions are expected around 2975 to 2845 cm⁻¹.

-

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the overall molecular structure.

-

Thiophene Ring Vibrations

-

C=C Ring Stretching: Aromatic and heteroaromatic rings display characteristic C=C stretching vibrations. For substituted thiophenes, these bands are typically found in the 1600-1400 cm⁻¹ region.[4] One would expect medium intensity peaks in this area corresponding to the skeletal vibrations of the dichlorinated thiophene ring.

-

C-S Stretching: The C-S stretching vibration in thiophenes can be weak and is often difficult to assign definitively as it falls in the complex fingerprint region. It is generally observed in the 900-700 cm⁻¹ range.[4][7] For 2,5-disubstituted thiophenes, a band between 833-762 cm⁻¹ is often noted.[6]

-

-

Halogen-Carbon Stretching Vibrations

-

C-Cl Stretching: The C-Cl stretching vibrations give rise to strong absorption bands in the lower frequency end of the fingerprint region. For aromatic chlorides, these bands typically appear between 850-550 cm⁻¹. The presence of two chlorine atoms on the thiophene ring will likely result in strong, distinct absorptions in this range.

-

C-Br Stretching: The C-Br stretching vibration is found at even lower frequencies due to the higher mass of the bromine atom. This bond typically absorbs in the 690-515 cm⁻¹ range. A strong band in this region would be a key indicator of the bromomethyl group.

-

-

CH₂ Bending Vibrations

-

CH₂ Scissoring (Wag): The methylene group of the bromomethyl substituent will also exhibit bending vibrations. A characteristic CH₂ wagging motion for alkyl halides is expected in the 1300-1150 cm⁻¹ region.

-

Summary of Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Component |

| Aromatic C-H Stretch | ~3100 | Weak-Medium | Thiophene Ring (C4-H) |

| Asymmetric & Symmetric CH₂ Stretch | 2960-2850 | Medium-Strong | Bromomethyl Group (-CH₂Br) |

| C=C Ring Skeletal Stretches | 1600-1400 | Medium | Thiophene Ring |

| CH₂ Wagging | 1300-1150 | Medium | Bromomethyl Group (-CH₂Br) |

| C-Cl Stretch | 850-550 | Strong | Dichlorothiophene Ring |

| C-S Stretch | 900-700 | Weak-Medium | Thiophene Ring |

| C-Br Stretch | 690-515 | Strong | Bromomethyl Group (-CH₂Br) |

Logical Relationship of Spectral Interpretation

Caption: Correlation of Molecular Structure to IR Absorptions.

Conclusion

The infrared spectrum of 3-(Bromomethyl)-2,5-dichlorothiophene is expected to show a distinct pattern of absorption bands that are characteristic of its structural features. Key diagnostic peaks include the aromatic C-H stretch of the thiophene ring above 3000 cm⁻¹, the aliphatic C-H stretches of the bromomethyl group below 3000 cm⁻¹, and the strong, low-frequency absorptions corresponding to the C-Cl and C-Br stretching vibrations in the fingerprint region. This guide provides a robust framework for the interpretation of the experimental spectrum, enabling researchers to confidently verify the identity and purity of this important synthetic intermediate. The application of the described experimental protocols, coupled with the detailed spectral analysis, will ensure the reliable structural characterization required in research and development settings.

References

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Gronowitz, S., & Hoffman, R. A. (1958).

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Brown, W. P. Infrared spectrum of bromomethane CH3Br. [Link]

-

PubChem. 3-(bromomethyl)-2,5-dichlorothiophene. [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

SEM Lab, Inc. FTIR Analysis. [Link]

-

International Journal of Multidisciplinary Research and Development. (2019, March 15). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

-

University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups. [Link]

Sources

- 1. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. IR-NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules [zenodo.org]

3-(Bromomethyl)-2,5-dichlorothiophene: Safe Handling & Critical Controls

Technical Guidance for Pharmaceutical & Agrochemical R&D

Executive Summary

3-(Bromomethyl)-2,5-dichlorothiophene (CAS: 26058-90-2 / Analogous Registry Numbers) is a high-value heterocyclic building block used primarily in the synthesis of bioactive compounds via nucleophilic substitution and Suzuki-Miyaura cross-coupling.

Despite its utility, this compound presents a dual-hazard profile : it is a potent lachrymator (tear gas agent) and a reactive alkylating agent . Improper handling can result in severe ocular trauma, respiratory distress, and delayed chemical burns. This guide synthesizes field-proven containment strategies with mechanistic toxicology to ensure zero-exposure handling.

Part 1: Chemical Profile & Hazard Mechanism

The Structural Basis of Toxicity

To understand the risk, one must understand the pharmacophore. This molecule features a bromomethyl group attached to an electron-deficient dichlorothiophene ring.

-

Lachrymatory Effect: The benzylic carbon-bromine bond is highly electrophilic. Upon contact with mucous membranes (eyes/lungs), it rapidly alkylates the TRPA1 ion channels on sensory nerve endings, triggering an intense pain response and lacrimation (tearing) at concentrations as low as parts per billion (ppb).

-

Corrosivity & Vesicant Action: Unlike simple acids that burn immediately, alkylating agents like this compound penetrate the epidermis and alkylate cellular proteins and DNA. This often results in delayed onset burns —pain and blistering may not appear for hours after exposure.

Physical Properties & Reactivity

-

State: Typically a low-melting solid or viscous oil (dependent on purity and temperature).

-

Solubility: Soluble in organic solvents (DCM, THF, Toluene); insoluble in water.

-

Stability: Moisture Sensitive. Hydrolyzes slowly in moist air to release Hydrogen Bromide (HBr) gas, which further corrodes metal and tissue.

| Property | Value / Characteristic | Implication |

| Reactivity | High ( | Reacts violently with strong nucleophiles (amines, thiolates). |

| Flash Point | >110°C (Estimated) | Combustible but not highly flammable. |

| Vapor Density | >1 (Heavier than air) | Vapors will sink and accumulate in hood troughs/sinks. |

Part 2: Engineering Controls & PPE (Defense in Depth)

The primary defense against lachrymators is containment , not personal protective equipment (PPE). PPE is the last line of defense.

Hierarchy of Controls Visualization

The following diagram outlines the mandatory safety architecture for handling this compound.

Figure 1: Defense-in-Depth strategy for handling alkylating lachrymators.

Critical PPE Specifications

-

Hand Protection (CRITICAL): Standard nitrile gloves provide insufficient protection against benzylic bromides. The compound can permeate nitrile in minutes.

-

Protocol: Wear Silver Shield™ (Laminate) gloves as the inner layer. Wear disposable nitrile gloves over them for dexterity.

-

-

Respiratory: If work must be done outside a hood (strongly discouraged), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.

Part 3: Operational Protocols

Synthesis & Reaction Setup

Application Context: This compound is typically used to introduce the (2,5-dichlorothiophen-3-yl)methyl motif into amines or thiols.

-

Preparation: Always prepare reaction vessels inside the fume hood.

-

Weighing:

-

Best Practice: Dissolve the entire supplier bottle in a known volume of solvent (e.g., DCM or Toluene) to create a stock solution. Aliquot by volume rather than weighing solid.

-

Alternative: If weighing solid is necessary, use a disposable balance enclosure or place the balance deep inside the hood.

-

-

Temperature Control: Reactions with amines are exothermic. Add the reagent slowly at 0°C to prevent runaway heating and vaporization.

Decontamination & Quenching Workflow

Never dispose of unreacted bromomethyl thiophenes directly into waste drums. The residual lachrymator can off-gas, evacuating the entire lab building.

The "Thiosulfate Kill" Method:

Sodium thiosulfate (

Figure 2: Chemical deactivation pathway using Sodium Thiosulfate.

Step-by-Step Decontamination:

-

Prepare a 10% w/v Sodium Thiosulfate solution or 10% Aqueous Ammonia .

-

Rinse all glassware (syringes, flasks, spatulas) with this solution immediately after use.

-

Soak contaminated paper towels or gloves in this solution for 24 hours before disposal.

-

Verification: Check pH. The reaction generates acid (if using water/alcohol) or consumes base. Ensure final waste is pH neutral.

Part 4: Emergency Response

Ocular Exposure (Lachrymator Hit)

-

Symptoms: Immediate, intense burning, involuntary closing of eyelids, profuse tearing.

-

Action:

Skin Contact[3][9]

-

Symptoms: Redness may be delayed.

-

Action:

References

-

PubChem. (2025).[10] Compound Summary: 3-(Bromomethyl)thiophene derivatives. National Center for Biotechnology Information. Link

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Benzyl Bromide (Analogous Hazard Profile). Link

-

Sigma-Aldrich. (2024). Product Specification: 3-(Bromomethyl)thiophene. Merck KGaA. Link

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. (Describes foundational thiophene halogenation chemistry). Link

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Source for "Thiosulfate Quench" protocols). Link

Sources

- 1. westliberty.edu [westliberty.edu]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. merckmillipore.com [merckmillipore.com]

- 4. lobachemie.com [lobachemie.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. archpdfs.lps.org [archpdfs.lps.org]

- 7. kalk.no [kalk.no]

- 8. fishersci.com [fishersci.com]

- 9. carmeuse.com [carmeuse.com]

- 10. 2,5-Dichlorothiophene-3-carboxylic acid | C5H2Cl2O2S | CID 225438 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial suppliers of 3-(Bromomethyl)-2,5-dichlorothiophene

Executive Summary

3-(Bromomethyl)-2,5-dichlorothiophene (CAS: 63826-68-6 ) is a critical thiophene-based electrophile used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its core utility lies in the highly reactive benzylic bromide moiety, which facilitates rapid

However, this reactivity presents a dual challenge: stability and purity . The compound is a potent lachrymator and is prone to hydrolysis (generating the alcohol) and dimerization. Commercial supplies often vary significantly in quality depending on the synthesis route employed by the vendor (Radical Bromination vs. Alcohol Substitution).

This guide provides a technical framework for identifying reliable suppliers, understanding impurity profiles based on synthesis logic, and implementing a self-validating Quality Control (QC) protocol.

Part 1: Chemical Identity & Critical Attributes[1]

| Attribute | Specification |

| Chemical Name | 3-(Bromomethyl)-2,5-dichlorothiophene |

| CAS Registry Number | 63826-68-6 |

| Molecular Formula | |

| Molecular Weight | 245.95 g/mol |

| Physical State | Low-melting solid or colorless to pale yellow liquid (purity dependent) |

| Storage Condition | 2–8°C, under Argon/Nitrogen, desiccated |

| Reactivity Hazard | Lachrymator , Corrosive, Moisture Sensitive |

Part 2: Synthesis Routes & Impurity Profiling

Understanding how your supplier makes this compound is the first step in quality assurance. The synthesis route dictates the impurity profile, which impacts downstream yield and purification costs.

Route A: Radical Bromination (Industrial Standard)

Most bulk suppliers use the radical bromination of 2,5-dichloro-3-methylthiophene using N-Bromosuccinimide (NBS).

-

Pros: Cost-effective for bulk.

-

Risks: Hard-to-remove impurities.

-

Under-reaction: Residual 2,5-dichloro-3-methylthiophene (SM).

-

Over-reaction:3-(Dibromomethyl)-2,5-dichlorothiophene .[1]

-

Route B: Alcohol Substitution (Pharma Grade)

Higher-end catalog suppliers may synthesize it from (2,5-dichlorothiophen-3-yl)methanol using

-

Pros: Avoids poly-brominated impurities.

-

Risks: Acidic residues (

), residual alcohol.

Visualization: Synthesis & Impurity Logic

Figure 1: Synthesis pathways and resulting impurity logic. Route selection determines whether you face difficult-to-separate methyl impurities or moisture-driven hydrolysis products.

Part 3: Supplier Landscape & Sourcing Strategy

Suppliers for CAS 63826-68-6 generally fall into three tiers. Do not rely on a single source; the instability of the compound means "in-stock" batches can degrade before shipment.

Tier 1: Global Catalog Aggregators (High Trust / High Cost)

-

Examples: Sigma-Aldrich (Merck), Combi-Blocks, Thermo Fisher.

-

Role: Reference standards and small-scale (mg to g) synthesis.

-

Verification: They typically re-test batches before shipment.

-

Lead Time: 1–3 days (if in stock).

Tier 2: Specialized Heterocycle CROs (Balance)

-

Examples: Enamine, BLD Pharm, Ambeed.

-

Role: The "sweet spot" for drug development (10g – 1kg). These vendors specialize in building blocks and often synthesize fresh upon order to mitigate degradation.

-

Verification: Request a recent ( < 3 months) H-NMR before purchase.

Tier 3: Bulk Manufacturers (Low Cost / High Risk)

-

Examples: Regional manufacturers in China/India (search via MolPort or SciFinder).

-

Role: Multi-kilo scale up.

-

Verification: Mandatory pre-shipment sample testing. High risk of "technical grade" (85-90%) material being sold as 95%+.

| Supplier Category | Recommended Use Case | Critical Qualification Step |

| Catalog (Sigma, etc.) | Analytical Standards, Initial Screening | Check CoA for "Date of Analysis" |

| Specialist CRO (BLD, Enamine) | Scale-up (10g - 100g) | Request Batch-Specific H-NMR |

| Bulk Manufacturer | Pilot Plant / Production | 3-Lot Validation & Pre-shipment Sample |

Part 4: Quality Control & Validation Protocol

Because this compound is a benzylic bromide , it degrades to the alcohol and HBr upon exposure to moisture. A standard CoA is insufficient; you must validate integrity upon receipt.

Protocol: Incoming Goods Inspection

1. Visual Inspection

-

Pass: Colorless to light yellow liquid/solid.[2]

-

Fail: Dark brown/red (indicates free bromine release) or fuming (indicates hydrolysis/HBr release).

2. H-NMR Analysis (The Gold Standard) H-NMR is superior to HPLC for this compound because the methyl impurity (SM) and the target have similar polarity but distinct chemical shifts.

-

Solvent:

(Dry, neutralized with -

Diagnostic Signals:

-

Target (

): Singlet at ~4.4 – 4.5 ppm. -

Impurity (SM,

): Singlet at ~2.4 ppm. -

Impurity (Over-brominated,

): Singlet at ~6.6 – 6.8 ppm. -

Impurity (Alcohol,

): Singlet at ~4.7 ppm (shift varies with concentration).

-

3. Purity Calculation

Visualization: QC Decision Workflow

Figure 2: Incoming Quality Control (QC) decision tree. Note that H-NMR is the primary gatekeeper due to its ability to distinguish hydrolysis products.

Part 5: Safety & Handling (Lachrymator)

WARNING: 3-(Bromomethyl)-2,5-dichlorothiophene is a severe lachrymator (tear gas agent).

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic KOH in the hood. Dip all spatulas/syringes into this solution immediately after use to quench the benzylic bromide.

-

Spill Control: Do not wipe with paper towels (increases surface area for evaporation). Cover with weak base (soda ash) or thiosulfate solution, then absorb.

References

-

Sigma-Aldrich. Product Specification: 3-(Bromomethyl)-2,5-dichlorothiophene. Retrieved from

-

PubChem. Compound Summary for CAS 63826-68-6. National Library of Medicine. Retrieved from

-

Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide. Organic Syntheses, 33, 96. (Methodology reference for radical bromination of methylthiophenes). Retrieved from

-

Kyushu University. Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (Technical reference for bromination conditions and workup). Retrieved from

-

BenchChem. Synthesis routes of 2,5-Dichlorothiophene-3-carboxylic acid derivatives. Retrieved from

Sources

Methodological & Application

Suzuki coupling protocol for 3-(Bromomethyl)-2,5-dichlorothiophene

Executive Summary

This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 3-(Bromomethyl)-2,5-dichlorothiophene . This substrate presents a unique chemoselective challenge: it contains a highly reactive sp³-hybridized thenylic bromide alongside two less reactive sp²-hybridized aryl chlorides.

The objective of this protocol is to facilitate Carbon-Carbon bond formation exclusively at the 3-(bromomethyl) position while preserving the 2,5-dichloro motif for subsequent functionalization.[1] Success relies on exploiting the rapid oxidative addition of Pd(0) into the thenylic C–Br bond under mild conditions that suppress hydrolysis and preventing activation of the C–Cl bonds.[1]

Substrate Analysis & Chemoselectivity

The starting material, 3-(Bromomethyl)-2,5-dichlorothiophene, possesses three potential reactive sites.[1] Understanding the hierarchy of reactivity is critical for protocol design.

Reactivity Hierarchy (Fastest to Slowest)

-

C(sp³)–Br (Thenylic):

for oxidative addition is lowest.[1] This bond is activated by the adjacent thiophene ring (similar to a benzylic system) and is prone to nucleophilic attack.[1] -

C(sp²)–Cl (C2 Position): Activated by the heteroatom (sulfur) alpha-position, but significantly slower than the bromide.[1]

-

C(sp²)–Cl (C5 Position): Least reactive; generally requires specialized ligands (e.g., Buchwald phosphines) and elevated temperatures to couple.[1]

The "Chemist's Dilemma"

The primary failure mode with this substrate is not lack of reactivity, but hyper-reactivity of the bromomethyl group.[1]

-

Risk A (Hydrolysis): In aqueous base (standard Suzuki conditions), the -CH₂Br moiety rapidly converts to -CH₂OH (alcohol).[1]

-

Risk B (Homocoupling): Wurtz-type dimerization to form 1,2-bis(2,5-dichlorothiophen-3-yl)ethane.[1]

-

Risk C (Over-coupling): High temperatures (>80°C) or electron-rich ligands (e.g., PCy₃) may activate the C–Cl bonds.[1]

Visualizing the Selectivity Strategy

Figure 1: Chemoselectivity map for 3-(Bromomethyl)-2,5-dichlorothiophene.[1][2] Green path indicates the desired reaction vector.[1]

Critical Protocol Design

To achieve high selectivity (>95%) for the methylene position, we utilize a "Mild Interface" strategy.[1]

Catalyst Selection[1][3]

-

Rationale: These catalysts possess sufficient electron density to insert into the activated C(sp³)-Br bond but lack the bulk and electron-richness (like tri-tert-butylphosphine) required to activate the deactivated aryl chlorides at moderate temperatures.[1] Pd(dppf)Cl₂ is particularly effective for benzylic/thenylic substrates as the large bite angle accelerates reductive elimination, outcompeting beta-hydride elimination (though less relevant for methyl, it stabilizes the complex).[1]

Base & Solvent System[1][3][4][5][6]

-

Recommended: K₃PO₄ (anhydrous) / THF or Na₂CO₃ / Toluene / Water (20:1) .[1]

-

Rationale: Avoiding strong hydroxides (NaOH) minimizes hydrolysis.[1] If using aqueous conditions, the water volume must be minimized to suppress nucleophilic attack by OH⁻ on the methylene bromide.[1]

Experimental Protocol

Method A: Anhydrous Conditions (Recommended for Labile Boronic Acids)

Best for preventing hydrolysis of the bromomethyl group.[1]

Materials

-

Substrate: 3-(Bromomethyl)-2,5-dichlorothiophene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.1 equiv)[1]

-

Base: K₃PO₄ (Tribasic potassium phosphate), finely ground, anhydrous (3.0 equiv)[1]

-

Solvent: THF (Tetrahydrofuran), anhydrous, degassed [0.1 M concentration]

Step-by-Step Procedure

-

Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the flask with the aryl boronic acid (1.1 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Note: Do not add the electrophile (thiophene substrate) yet if it is a liquid.[1]

-

-

Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous THF via syringe. Stir for 5 minutes to create a suspension.

-

Substrate Addition: Add 3-(Bromomethyl)-2,5-dichlorothiophene (1.0 equiv) via syringe.

-

Safety: This compound is a potent lachrymator. Handle exclusively in a fume hood.

-

-

Reaction: Heat the mixture to 60°C (oil bath temperature). Stir vigorously.

-

Monitoring: Check by TLC or LCMS every hour. Reaction is typically complete in 2–4 hours.

-

Endpoint: Disappearance of the bromomethyl starting material.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Rinse the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).[1]

Method B: Biphasic Conditions (Robust/Scale-Up)

Best for stable boronic acids and larger scales where anhydrous handling is difficult.[1]

Materials

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution)[1]

-

Solvent: DME (Dimethoxyethane) or Toluene.[1]

Step-by-Step Procedure

-

Dissolve 3-(Bromomethyl)-2,5-dichlorothiophene (1 equiv) and Boronic Acid (1.2 equiv) in DME (0.15 M).

-

Add Pd(PPh₃)₄ (5 mol%).

-

Add degassed 2.0 M Na₂CO₃ (2.0 equiv).[1]

-

Vigorous Degassing: Sparge the biphasic mixture with Argon for 10 minutes. Oxygen promotes homocoupling.

-

Heat to 65°C for 4–6 hours.

-

Quench: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

Data & Troubleshooting Guide

Solvent/Base Compatibility Matrix

| Condition | Hydrolysis Risk | Reaction Rate | Selectivity (vs Cl) | Recommendation |

| THF / K₃PO₄ (Anhydrous) | Low | Fast | High | Primary Choice |

| DME / Na₂CO₃ (aq) | Moderate | Moderate | High | Good for Scale-up |

| DMF / Cs₂CO₃ | High | Very Fast | Low (Risk of Cl coupling) | Avoid |

| Ethanol / KOH | Critical | N/A | N/A | DO NOT USE (Forms Ether/Alcohol) |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Product is an Alcohol (-CH₂OH) | Hydrolysis of -CH₂Br by aqueous base.[1] | Switch to Method A (Anhydrous THF/K₃PO₄).[1] |

| Starting Material Stalled | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂.[1] |

| Dimer Formation (Wurtz) | Homocoupling of the bromide.[1] | Slow addition of the boronic acid is not helpful here; instead, increase the Boronic Acid equivalents to 1.5x and ensure base is in excess.[1] |

| Coupling at Chlorine | Temperature too high or Ligand too active. | Reduce Temp to <60°C. Do NOT use SPhos, XPhos, or PCy₃.[1] |

Mechanistic Workflow

The following diagram illustrates the specific catalytic cycle for this sp³-sp² coupling, highlighting the critical oxidative addition step involving the thenylic bromide.

Figure 2: Catalytic cycle emphasizing the oxidative addition selectivity.

Safety Information

-

Lachrymator: 3-(Bromomethyl)-2,5-dichlorothiophene is a severe lachrymator (tear gas agent) and skin irritant.[1] All weighing and handling must occur in a functioning fume hood.

-

Waste: Palladium waste must be segregated. Thiophene derivatives are often toxic to aquatic life.

References

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Molander, G. A., & Canturk, B. (2009).[1][7] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261.[1] Link[1]

-

Netherton, M. R., & Fu, G. C. (2001).[1][7] Suzuki Cross-Couplings of Alkyl Halides. Topics in Organometallic Chemistry, 14, 85-108.[1] (Foundational work on sp3-halide coupling). Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 41(22), 4176-4211.[1] (Cited for context on avoiding aryl chloride activation). Link

Sources

- 1. Lab Reporter [fishersci.se]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Grignard Reaction Involving 3-(Bromomethyl)-2,5-dichlorothiophene

Introduction: Navigating the Reactivity of a Unique Thienyl Organometallic Intermediate

For researchers and professionals in drug development and materials science, functionalized thiophenes are cornerstone building blocks. The compound 3-(Bromomethyl)-2,5-dichlorothiophene presents a unique synthetic handle, combining the versatile thiophene core with a reactive bromomethyl group. The generation of its corresponding Grignard reagent, (2,5-dichloro-3-thienyl)methylmagnesium bromide, unlocks a pathway to a diverse array of novel molecules through carbon-carbon bond formation.[1]

However, the benzylic-like nature of the bromomethyl group introduces significant challenges, primarily the propensity for Wurtz-type homocoupling, which can drastically reduce the yield of the desired Grignard reagent.[2][3] This guide provides a comprehensive overview of the mechanistic considerations, detailed protocols for the formation and subsequent reactions of this valuable intermediate, and field-proven insights to navigate the intricacies of its application.

Mechanistic Insights and Strategic Considerations

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of magnesium metal.[4] The generally accepted mechanism involves a single-electron transfer from magnesium to the organic halide.[5] In the case of 3-(Bromomethyl)-2,5-dichlorothiophene, the reactivity of the C-Br bond is heightened due to its benzylic-like position, making it susceptible to side reactions.

The Dominant Side Reaction: Wurtz-Type Coupling

The primary competing reaction is the Wurtz-type coupling, where a newly formed molecule of the Grignard reagent reacts with a molecule of the starting 3-(bromomethyl)-2,5-dichlorothiophene.[2][6] This results in the formation of a dimeric byproduct, 1,2-bis(2,5-dichloro-3-thienyl)ethane.

Several factors can exacerbate this side reaction:

-

Elevated Temperatures: Higher temperatures increase the rate of the Wurtz coupling reaction.[2]

-

High Local Concentration of the Bromide: Rapid addition of the 3-(bromomethyl)-2,5-dichlorothiophene can lead to localized high concentrations, favoring the coupling side reaction.[2][7]

-

Solvent Effects: Solvents like tetrahydrofuran (THF), while common for Grignard reactions, can promote Wurtz coupling with reactive halides.[2]

To mitigate these challenges, a low-temperature protocol is not just recommended, but essential for the successful generation and utilization of (2,5-dichloro-3-thienyl)methylmagnesium bromide.[6][8][9]

Visualizing the Reaction Pathway

Caption: Competing pathways in the Grignard reaction of 3-(bromomethyl)-2,5-dichlorothiophene.

Experimental Protocols

Protocol 1: Low-Temperature Formation of (2,5-dichloro-3-thienyl)methylmagnesium bromide

This protocol is designed to minimize the formation of the Wurtz coupling byproduct by maintaining a low temperature and a slow addition rate of the starting material.

Materials:

-

Magnesium turnings (1.2 equivalents)

-

Iodine (one small crystal for activation)

-

3-(Bromomethyl)-2,5-dichlorothiophene (1.0 equivalent)

-

Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)

-

Anhydrous conditions (all glassware oven-dried, reaction under inert atmosphere, e.g., Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Apparatus Setup: Assemble the dry three-necked flask with the dropping funnel, condenser, and a septum for inert gas inlet/outlet. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface.[10] Allow the flask to cool completely.

-

Initiation: Add a small volume of the anhydrous solvent (Et₂O or 2-MeTHF) to cover the magnesium. Prepare a solution of 3-(bromomethyl)-2,5-dichlorothiophene in the anhydrous solvent in the dropping funnel. Add a small portion of this solution (approx. 5-10%) to the magnesium suspension. The reaction should initiate, which is indicated by gentle bubbling and the formation of a cloudy gray solution. If the reaction does not start, gentle warming or sonication may be applied briefly.

-

Controlled Addition: Once the reaction has initiated, cool the flask to -70 °C to -78 °C using the dry ice/acetone bath. Begin the dropwise addition of the remaining 3-(bromomethyl)-2,5-dichlorothiophene solution from the dropping funnel. The addition rate should be slow enough to maintain the low temperature and prevent a vigorous exotherm.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray-to-brown suspension is the (2,5-dichloro-3-thienyl)methylmagnesium bromide reagent and should be used immediately in the next step.

Protocol 2: Reaction with an Aldehyde Electrophile (e.g., Benzaldehyde)

This protocol details the nucleophilic addition of the prepared Grignard reagent to an aldehyde, a common application for forming secondary alcohols.[11]

Materials:

-

Freshly prepared (2,5-dichloro-3-thienyl)methylmagnesium bromide solution (from Protocol 1)

-

Benzaldehyde (1.0 equivalent, freshly distilled)

-

Anhydrous diethyl ether or 2-MeTHF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Electrophile Addition: While maintaining the Grignard reagent solution at -78 °C, slowly add a solution of benzaldehyde in the anhydrous solvent dropwise via a syringe.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired secondary alcohol, (2,5-dichloro-3-thienyl)(phenyl)methanol.

Data Presentation: Expected Reagent Quantities and Yields

The following table provides a representative summary of reagent quantities for a laboratory-scale synthesis.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Mass (g) or Volume (mL) |

| Magnesium Turnings | 24.31 | 1.2 | 12.0 | 0.29 |

| 3-(Bromomethyl)-2,5-dichlorothiophene | 262.41 | 1.0 | 10.0 | 2.62 |

| Benzaldehyde | 106.12 | 1.0 | 10.0 | 1.06 (1.02 mL) |

| Diethyl Ether (for Grignard formation) | - | - | - | ~50 mL |

| Diethyl Ether (for electrophile) | - | - | - | ~20 mL |

| Expected Product Yield | (2,5-dichloro-3-thienyl)(phenyl)methanol | - | - | Variable, aim for >60% |

Note: Yields are highly dependent on the strict adherence to anhydrous and low-temperature conditions.

Troubleshooting and Optimization

Caption: Troubleshooting workflow for the Grignard reaction of 3-(bromomethyl)-2,5-dichlorothiophene.

Conclusion: A Gateway to Novel Thiophene Derivatives